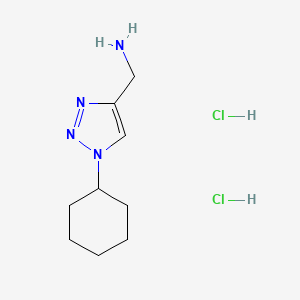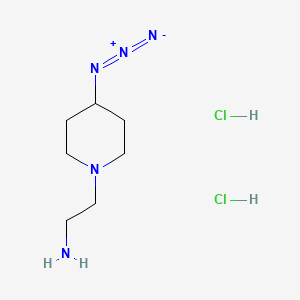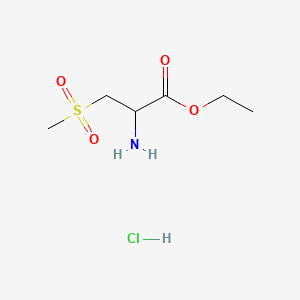
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a brominated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a propan-2-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Bromination: Bromination of the pyrazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
Introduction of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the propan-2-ol moiety to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a hydrogenated derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Hydrogenated derivatives with reduced bromine content.
Substitution Products: Amine derivatives, alcohol derivatives, and other substituted pyrazoles.
Applications De Recherche Scientifique
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism by which 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of the propan-2-ol moiety.
2-(3-Bromo-1-ethyl-1H-pyrazol-5-yl)propan-2-ol: A structural analog with an ethyl group instead of a methyl group at the 1-position.
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethanol: A compound with an ethanol group instead of a propan-2-ol group.
Uniqueness: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3 |
Clé InChI |
WEMUFBBGZSISBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NN1C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)





